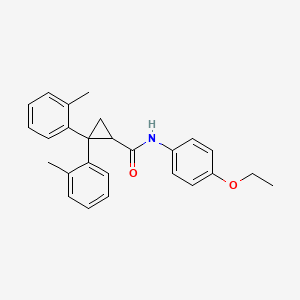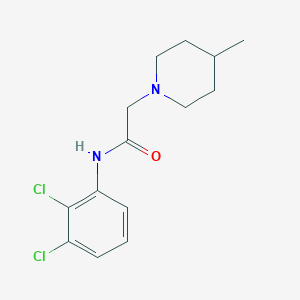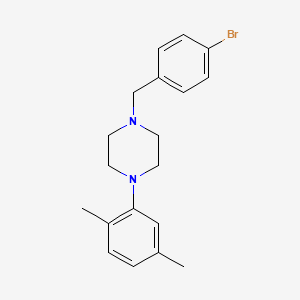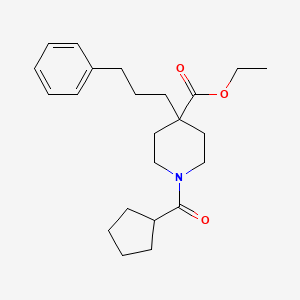
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as O-1918, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in 2001 and has been studied extensively for its potential therapeutic applications. O-1918 has shown to have a unique mechanism of action that is different from other cannabinoids and has been found to have beneficial effects in various studies.
Wirkmechanismus
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has a unique mechanism of action that is different from other cannabinoids. It has been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in the regulation of various physiological processes such as pain sensation, inflammation, and thermoregulation. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to selectively activate the TRPV1 channels without activating the cannabinoid receptors, which are responsible for the psychoactive effects of other cannabinoids.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of various cancer cells. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have a potential role in the regulation of glucose and lipid metabolism and has been found to improve insulin sensitivity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been found to have a unique mechanism of action that is different from other cannabinoids, which makes it a valuable tool for studying the TRPV1 channels. However, there are also limitations to using N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in lab experiments. Its effects may not be generalizable to other cannabinoids, and it may not accurately reflect the effects of endogenous cannabinoids.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects and to elucidate the underlying mechanisms. Another potential direction is to investigate its potential role in the treatment of metabolic disorders and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in humans.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide involves the reaction of 4-ethoxyphenylmagnesium bromide with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid chloride in the presence of a catalyst. The reaction yields N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-nociceptive, and anti-cancer effects. It has also been found to have a potential role in the treatment of obesity, metabolic disorders, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-4-29-21-15-13-20(14-16-21)27-25(28)24-17-26(24,22-11-7-5-9-18(22)2)23-12-8-6-10-19(23)3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKLCYORFJRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)

![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)

![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5038755.png)
![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
